3,4-Difluoro-4'-ethylbenzophenone
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Overview
Description
3,4-Difluoro-4’-ethylbenzophenone: is an organic compound with the molecular formula C15H12F2O and a molecular weight of 246.25 g/mol . It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine atoms at the 3 and 4 positions and an ethyl group at the 4’ position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 3,4-Difluoro-4’-ethylbenzophenone can be achieved through several synthetic routes. One common method involves the acylation reaction of fluorobenzotrichloride and fluorobenzene under the catalysis of aluminum trichloride, followed by hydrolysis to obtain the desired product . Another method involves the preparation of a fluoroboric diazonium salt, which is then subjected to reduced pressure distillation and subsequent reactions to yield the final product .
Industrial Production Methods:
Industrial production of 3,4-Difluoro-4’-ethylbenzophenone typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield, good selectivity, and low cost, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions:
3,4-Difluoro-4’-ethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The fluorine atoms and ethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under appropriate conditions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3,4-Difluoro-4’-ethylbenzophenone is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial materials
Mechanism of Action
The mechanism of action of 3,4-Difluoro-4’-ethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its fluorine atoms and ethyl group contribute to its unique reactivity and binding properties, making it a valuable tool in research .
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: Similar structure but lacks the ethyl group.
3,4-Difluorobenzophenone: Similar structure but lacks the ethyl group.
4-Ethylbenzophenone: Similar structure but lacks the fluorine atoms.
Uniqueness:
3,4-Difluoro-4’-ethylbenzophenone is unique due to the presence of both fluorine atoms and an ethyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific interactions and stability .
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAXVIMYHKRLJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374257 |
Source
|
Record name | 3,4-Difluoro-4'-ethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-02-4 |
Source
|
Record name | 3,4-Difluoro-4'-ethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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